molecular formula C28H16N2O6 B15039234 4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid

4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid

Cat. No.: B15039234
M. Wt: 476.4 g/mol
InChI Key: GUXJAKDZAGOWNN-UHFFFAOYSA-N
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Description

4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid is a complex organic compound with a unique structure that includes a cyanophenoxy group, a dioxoisoindoline moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and reaction time. Additionally, the use of biocatalysts, such as lipases, can enhance the enantioselectivity and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent, can vary depending on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives and cyanophenoxy compounds. Examples include:

Uniqueness

What sets 4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C28H16N2O6

Molecular Weight

476.4 g/mol

IUPAC Name

4-[2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxoisoindol-5-yl]oxybenzoic acid

InChI

InChI=1S/C28H16N2O6/c29-16-17-5-9-20(10-6-17)36-25-4-2-1-3-24(25)30-26(31)22-14-13-21(15-23(22)27(30)32)35-19-11-7-18(8-12-19)28(33)34/h1-15H,(H,33,34)

InChI Key

GUXJAKDZAGOWNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)C(=O)O)OC5=CC=C(C=C5)C#N

Origin of Product

United States

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